molecular formula C13H13BrN2O B5857658 4-Bromo-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol

4-Bromo-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol

Cat. No.: B5857658
M. Wt: 293.16 g/mol
InChI Key: DALPDDRZJYEVQA-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C13H12BrN2O. This compound is characterized by a bromine atom attached to a phenol ring, which is further substituted with a 6-methylpyridin-2-yl group via an aminomethyl linkage. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium phosphate, and a solvent like 1,4-dioxane mixed with water .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-9-3-2-4-13(16-9)15-8-10-7-11(14)5-6-12(10)17/h2-7,17H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALPDDRZJYEVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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